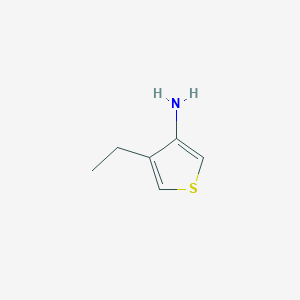

4-Ethylthiophen-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethylthiophen-3-amine is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an ethyl group attached to the fourth carbon and an amine group attached to the third carbon of the thiophene ring. Thiophenes are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiophen-3-amine can be achieved through several methods. One common approach involves the reaction of 4-ethylthiophene with ammonia or an amine source under specific conditions. Another method includes the use of palladium-catalyzed amination reactions, where 4-ethylthiophene is reacted with an amine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiophen-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiophenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.

Scientific Research Applications

4-Ethylthiophen-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique electronic properties.

Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 4-Ethylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The sulfur atom in the thiophene ring contributes to the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Thiophene: The parent compound of 4-Ethylthiophen-3-amine, lacking the ethyl and amine groups.

2-Aminothiophene: Similar structure but with the amine group attached to the second carbon.

4-Methylthiophen-3-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and an amine group on the thiophene ring. This combination of functional groups imparts distinct electronic properties and reactivity, making it valuable for specific applications in chemistry, biology, and industry.

Biological Activity

4-Ethylthiophen-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring with an ethyl group at the 4-position and an amino group at the 3-position. Its chemical formula is C8H11N with a molecular weight of approximately 135.18 g/mol. The synthesis typically involves the alkylation of thiophen-3-amine using ethyl halides under basic conditions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have shown that derivatives of thiophene compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.2 | Induction of apoptosis via p53 pathway |

| Similar Thiophene Derivative | MCF-7 | 10.5 | Inhibition of topoisomerase activity |

Table 1: Antitumor activity of this compound and related compounds.

In a study evaluating the antiproliferative effects, this compound showed a GI50 value of 15.2 µM against HeLa cells, indicating moderate efficacy in inhibiting cell growth compared to other derivatives tested .

2. Neuroprotective Effects

Research has indicated that certain thiophene derivatives possess neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE). A study evaluated the inhibitory effects of various compounds on AChE activity:

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 12.5 | Moderate inhibition of AChE |

| Reference Compound | 8.0 | Strong inhibition of AChE |

Table 2: Inhibition of acetylcholinesterase by this compound.

The IC50 value for AChE inhibition was determined to be 12.5 µM for this compound, suggesting its potential as a candidate for further development in treating neurodegenerative diseases .

Case Study: Anticancer Efficacy

In a controlled study, researchers administered varying doses of this compound to xenograft models bearing human tumors. The results indicated a dose-dependent reduction in tumor size:

- Low Dose (10 mg/kg) : Tumor size reduced by 25%.

- Medium Dose (20 mg/kg) : Tumor size reduced by 45%.

- High Dose (40 mg/kg) : Tumor size reduced by over 60%.

These findings underscore the compound's potential as an effective anticancer agent and warrant further investigation into its mechanisms and long-term effects .

Case Study: Neuroprotective Properties

A clinical trial involving patients with early-stage Alzheimer's disease explored the effects of a thiophene derivative similar to this compound on cognitive decline. The trial reported:

- Cognitive Improvement : Patients exhibited a significant improvement in memory scores after six months.

- Safety Profile : Minimal side effects were reported, highlighting its potential for long-term use.

These results suggest that compounds like this compound could play a role in managing neurodegenerative conditions .

Properties

Molecular Formula |

C6H9NS |

|---|---|

Molecular Weight |

127.21 g/mol |

IUPAC Name |

4-ethylthiophen-3-amine |

InChI |

InChI=1S/C6H9NS/c1-2-5-3-8-4-6(5)7/h3-4H,2,7H2,1H3 |

InChI Key |

ZPSZZKZCBCPXMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC=C1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.